REACTION_SMILES
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[N+:13](=[O:14])([O-:15])[c:16]1[c:17]([C:18](=[O:19])[Cl:20])[cH:21][cH:22][cH:23][cH:24]1.[NH2:1][c:2]1[c:3]2[c:8]([cH:9][cH:10][cH:11]1)[CH2:7][N:6]([CH3:12])[CH2:5][CH2:4]2>>[NH:1]([c:2]1[c:3]2[c:8]([cH:9][cH:10][cH:11]1)[CH2:7][N:6]([CH3:12])[CH2:5][CH2:4]2)[C:18]([c:17]1[c:16]([N+:13](=[O:14])[O-:15])[cH:24][cH:23][cH:22][cH:21]1)=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCc2c(N)cccc2C1
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Name
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Type
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product
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Smiles
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CN1CCc2c(cccc2NC(=O)c2ccccc2[N+](=O)[O-])C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |